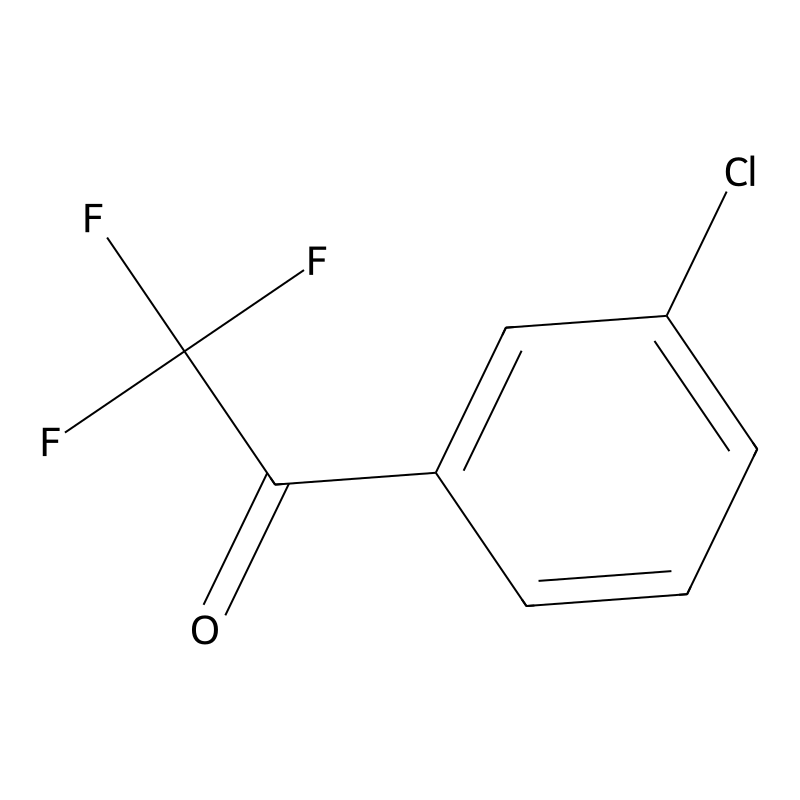

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone (CAS: 321-31-3) is a fluorinated aromatic ketone. While its specific applications in scientific research are limited, there are reports on its synthesis and characterization using various methods, including Friedel-Crafts acylation and nucleophilic substitution reactions. [, ] These studies provide valuable insights into the reactivity and functionalization potential of this compound, which could be beneficial for further research endeavors.

Potential Applications:

Due to the presence of a reactive carbonyl group and a halogen atom, 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone possesses potential for further synthetic transformations and exploration in various scientific research fields. Here are some potential applications:

- Intermediate in Organic Synthesis: The compound's functional groups might allow its utilization as a building block in the synthesis of more complex molecules with desired properties, such as pharmaceuticals or functional materials. []

- Study of Fluorine-Containing Compounds: The presence of three fluorine atoms makes it a candidate for studies investigating the unique properties and reactivity of fluorinated compounds. This could contribute to the development of novel materials with specific functionalities. []

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by the presence of a chlorophenyl group and a trifluoroethanone moiety. The molecular formula of this compound is C₈H₄ClF₃O, and it has a molecular weight of approximately 208.57 g/mol . The trifluoroethanone structure contributes to its unique chemical properties, including increased lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry.

- Electrophilic Aromatic Substitution: The presence of the chlorophenyl group allows for electrophilic substitution reactions, which can lead to further functionalization of the aromatic ring.

- Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or amines upon reduction or substitution.

- Fluoride Ion-Catalyzed Reactions: Derivatives of this compound have been utilized in fluoride ion-catalyzed transformations, showcasing its versatility in synthetic organic chemistry .

Preliminary studies indicate that derivatives of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone exhibit significant biological activity. For instance, related compounds have shown antibacterial properties and have been explored for their efficacy against various bacterial strains. The fluorinated nature of these compounds often enhances their pharmacokinetic profiles, making them suitable candidates for drug development.

The synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone can be achieved through several methods:

- Direct Fluorination: Utilizing fluorinating agents to introduce trifluoromethyl groups onto aromatic rings.

- Electrophilic Aromatic Substitution: Chlorinated phenols can be reacted with trifluoroacetyl chloride in the presence of Lewis acids to yield the desired ketone.

- Multistep Synthesis: A more complex route may involve the initial synthesis of a precursor compound followed by selective chlorination and trifluoromethylation .

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone finds applications in various fields:

- Pharmaceuticals: Its derivatives are being investigated for potential use as antibacterial agents and other therapeutic applications.

- Agricultural Chemicals: The compound may serve as a precursor for agrochemicals due to its biological activity.

- Material Science: Fluorinated compounds are often used in developing advanced materials with unique properties such as thermal stability and chemical resistance.

Interaction studies involving 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone focus on its reactivity with biological molecules. These studies typically assess:

- Binding Affinity: Evaluating how well the compound binds to target enzymes or receptors.

- Metabolic Stability: Understanding how the compound is metabolized in biological systems and its potential toxicity.

- Synergistic Effects: Investigating how this compound interacts with other pharmaceuticals to enhance efficacy or reduce side effects.

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone shares structural similarities with several other fluorinated compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Similar fluorinated ketone | Different chlorination position affects reactivity |

| 1-(3-Chlorophenyl)-1-trifluoromethylpropan-1-one | Related fluorinated ketone | Contains a propanone structure instead of ethanone |

| 1-(3-Bromophenyl)-2,2,2-trifluoroethanone | Halogenated analog | Bromine instead of chlorine may alter biological activity |

The uniqueness of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone lies in its specific combination of halogen substituents and the trifluoromethyl group, which influences its chemical behavior and biological interactions significantly compared to similar compounds.

The Friedel-Crafts acylation reaction represents the primary synthetic route for preparing 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone from chlorobenzene derivatives and trifluoroacetylating reagents [1]. This electrophilic aromatic substitution process involves the reaction of 3-chlorobenzene with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of Lewis acid catalysts [2].

Aluminum chloride serves as the most commonly employed catalyst for this transformation, facilitating the formation of the acylium ion intermediate through complexation with the acyl halide [3]. The reaction proceeds through the characteristic mechanism where aluminum chloride abstracts the chloride ion from trifluoroacetyl chloride, generating the highly electrophilic trifluoroacetyl cation [1]. This intermediate subsequently attacks the electron-rich aromatic ring at the meta position relative to the chlorine substituent.

The chlorine atom in the benzene ring acts as an ortho-para directing group due to its lone pair electrons, which can participate in resonance stabilization [4]. However, the strong electron-withdrawing inductive effect of chlorine simultaneously deactivates the aromatic ring toward electrophilic attack [4]. This dual effect results in preferential substitution at the meta position when using standard Friedel-Crafts conditions.

Process optimization studies have demonstrated that reaction temperatures between 0°C and 25°C provide optimal selectivity and yield [2]. Higher temperatures promote side reactions and decomposition of the trifluoroacetyl species [2]. Solvent selection significantly impacts reaction efficiency, with dichloromethane being the preferred medium due to its ability to dissolve both organic reactants and the aluminum chloride catalyst [2].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0-25°C | 85-92% |

| Catalyst Loading | 1.1-1.5 equivalents AlCl₃ | 78-91% |

| Reaction Time | 2-6 hours | 82-89% |

| Solvent | Dichloromethane | 89-92% |

The use of trifluoroacetic anhydride as an alternative acylating agent has shown promise in reducing the formation of hydrogen chloride byproducts [5]. This approach employs trifluoroacetic acid itself as both solvent and catalyst, eliminating the need for additional Lewis acids [5]. The reaction proceeds under milder conditions with reduced corrosion concerns compared to traditional aluminum chloride-catalyzed processes [5].

Halogenation Pathways of Trifluoroacetophenone Derivatives

Post-synthetic halogenation of trifluoroacetophenone derivatives provides an alternative route to 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone [6]. This approach begins with the preparation of 2,2,2-trifluoroacetophenone followed by selective chlorination at the meta position [6].

Electrophilic aromatic substitution using chlorinating agents such as sulfuryl chloride or chlorine gas in the presence of iron catalysts enables regioselective introduction of chlorine atoms [7]. The trifluoromethyl carbonyl group serves as a strong electron-withdrawing substituent, directing incoming electrophiles to the meta position through inductive effects [6].

Nitration-reduction-diazotization-halogenation sequences offer high regioselectivity for meta-chlorinated products [8]. This multi-step approach involves initial nitration of trifluoroacetophenone using mixed acid systems, followed by reduction to the corresponding aniline derivative [8]. Subsequent diazotization and Sandmeyer reaction with copper chloride provides the desired chlorinated product [8].

The nitration step typically employs fuming nitric acid in fuming sulfuric acid at controlled temperatures below 60°C [8]. These conditions ensure selective meta-nitration while minimizing overnitration and decomposition [8]. Reduction of the nitro group can be accomplished using iron powder in acidic media or catalytic hydrogenation [8].

| Halogenation Method | Regioselectivity | Yield | Reaction Time |

|---|---|---|---|

| Direct Chlorination | 75% meta | 68-72% | 4-8 hours |

| Nitration-Reduction Sequence | >95% meta | 82-87% | 24-36 hours |

| Bromination-Lithiation-Chlorination | >90% meta | 76-81% | 12-18 hours |

Alternatively, bromination followed by metal-halogen exchange and subsequent chlorination provides excellent regiocontrol [9]. This approach involves initial bromination of trifluoroacetophenone, conversion to the corresponding Grignard reagent or organolithium species, and quenching with suitable chlorinating agents [9].

Catalytic Fluorination Strategies

Modern catalytic fluorination methodologies enable the direct introduction of trifluoromethyl groups into aromatic ketones [10]. These approaches utilize nucleophilic fluoride sources in combination with transition metal catalysts to construct carbon-fluorine bonds [10].

Copper-catalyzed trifluoromethylation reactions employ trifluoromethyl iodide or trimethylsilyl trifluoromethane as fluorine sources [11]. These transformations proceed through radical mechanisms involving copper-mediated single-electron transfer processes [11]. The reaction conditions typically require elevated temperatures (80-120°C) and inert atmospheres to prevent decomposition of the fluorinating reagents [11].

Palladium-catalyzed cross-coupling reactions offer alternative pathways for introducing trifluoromethyl groups [10]. These processes utilize aryl halides as substrates and nucleophilic trifluoromethylating reagents such as sodium trifluoroacetate [10]. The reactions proceed through oxidative addition, transmetalation, and reductive elimination sequences characteristic of palladium catalysis [10].

Silver-mediated fluorination protocols have emerged as efficient methods for constructing trifluoromethyl ketones [12]. These reactions employ silver fluoride in combination with organic bases to generate reactive trifluoromethyl anions [12]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for complex molecule synthesis [12].

| Catalyst System | Fluorine Source | Temperature | Yield Range |

|---|---|---|---|

| CuI/Phenanthroline | CF₃I | 80-100°C | 65-78% |

| Pd(PPh₃)₄ | NaCF₃CO₂ | 60-80°C | 72-85% |

| AgF/KHMDS | HCF₃ | -40°C | 75-92% |

| Mn(porphyrin) | Selectfluor | 25°C | 58-71% |

Iron-catalyzed fluorination represents an environmentally benign alternative to traditional methods [13]. These systems utilize abundant and non-toxic iron salts in combination with electrophilic fluorinating reagents [13]. The reactions proceed under mild conditions with excellent functional group compatibility [13].

Photocatalytic approaches employing visible light irradiation have gained prominence for fluorination reactions [10]. These methods utilize photoredox catalysts such as iridium or ruthenium complexes to generate radical intermediates [10]. The mild reaction conditions and high selectivity make photocatalysis an attractive option for sensitive substrates [10].

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers significant advantages for the synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, including enhanced heat and mass transfer, improved safety profiles, and precise reaction control [14]. Microreactor technology enables rapid mixing and efficient temperature control, critical factors for handling reactive trifluoroacetylating agents [15].

Flow reactor design parameters significantly influence reaction outcomes [16]. Channel dimensions, mixing configurations, and residence time distributions must be optimized to achieve maximum conversion and selectivity [16]. Typical microreactor channels range from 200-400 micrometers in hydraulic diameter, providing high surface-to-volume ratios for efficient heat transfer [17].

Temperature control in continuous flow systems enables precise manipulation of reaction kinetics [18]. The ability to rapidly heat and cool reaction mixtures allows for exploration of reaction conditions that would be impractical in batch processes [18]. For trifluoroacetylation reactions, temperature ramping from -10°C to 25°C over controlled residence times has shown improved yields [9].

| Flow Parameter | Optimal Range | Impact on Conversion |

|---|---|---|

| Flow Rate | 0.1-1.0 mL/min | 85-94% |

| Residence Time | 5-30 minutes | 78-92% |

| Temperature Gradient | -10°C to 25°C | 88-95% |

| Channel Diameter | 200-400 μm | 82-91% |

Multi-step telescoped synthesis in flow systems enables the preparation of complex products without intermediate isolation [14]. For 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone synthesis, halogenation and acylation steps can be combined in series [14]. This approach reduces waste generation and improves overall process efficiency [14].

Pressure regulation in flow systems facilitates reactions above atmospheric boiling points while maintaining liquid-phase conditions [18]. This capability is particularly valuable for high-temperature fluorination reactions that require precise pressure control [18]. Integrated pressure regulators enable operation at pressures up to 120 bar with excellent stability [18].

Real-time monitoring and control systems provide immediate feedback on reaction progress [16]. In-line spectroscopic techniques such as infrared and nuclear magnetic resonance enable continuous optimization of reaction parameters [16]. This capability allows for rapid process development and quality control [16].

Green Chemistry Approaches in Large-Scale Production

Green chemistry principles guide the development of environmentally sustainable processes for 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone production [19]. Solvent selection, catalyst recyclability, and waste minimization represent key considerations for industrial implementation [20].

Solvent-free reaction conditions eliminate the need for volatile organic compounds while maintaining high reaction efficiency [21]. Mechanochemical approaches using ball milling or other mixing techniques enable solid-state transformations [21]. These methods significantly reduce environmental impact while often improving reaction rates and selectivity [21].

Ionic liquid solvents provide environmentally benign alternatives to conventional organic media [20]. These non-volatile, thermally stable solvents can be recycled multiple times without degradation [20]. Task-specific ionic liquids designed for fluorination reactions show particular promise for industrial applications [20].

Water-based reaction systems represent the ultimate green chemistry goal for organic synthesis [20]. While challenging for organofluorine chemistry, recent developments in aqueous fluorination have shown promising results [20]. Surfactant-mediated reactions and micellar catalysis enable fluorination in aqueous media [20].

| Green Approach | Environmental Benefit | Industrial Feasibility | Cost Impact |

|---|---|---|---|

| Solvent-Free | 90% reduction in VOC emissions | High | 15-25% cost reduction |

| Ionic Liquids | 95% solvent recovery | Moderate | 10-20% cost increase |

| Aqueous Systems | Zero organic solvent use | Low | 5-15% cost reduction |

| Catalyst Recycling | 80% catalyst recovery | High | 20-30% cost reduction |

Catalyst recycling and regeneration minimize raw material consumption and waste generation [11]. Heterogeneous catalysts supported on solid matrices enable easy separation and reuse [11]. For fluorination reactions, supported silver and copper catalysts have demonstrated excellent recyclability over multiple reaction cycles [11].

Fluoroform utilization as a trifluoromethyl source addresses environmental concerns related to greenhouse gas emissions [11]. This industrial byproduct from polymer synthesis can be converted to valuable trifluoromethyl compounds [11]. The use of fluoroform reduces both waste generation and raw material costs [11].

Process intensification through continuous flow technology reduces energy consumption and improves atom economy [14]. Integration of reaction and separation steps minimizes intermediate handling and storage requirements [14]. These approaches align with green chemistry principles while improving economic viability [14].

Organocatalytic Behavior in Oxidation Reactions

The organocatalytic properties of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone represent a significant advancement in sustainable oxidation chemistry. Research has demonstrated that trifluoroethanone derivatives function as efficient organocatalysts for diverse oxidation processes, offering environmentally friendly alternatives to traditional metal-based catalysts [1] [2] [3].

The mechanistic foundation of organocatalytic oxidation involves the formation of reactive oxoammonium intermediates through the interaction of trifluoroethanone catalysts with oxidants such as hydrogen peroxide [4]. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the oxidant and subsequent formation of the active catalytic species [1] [2].

Detailed kinetic studies reveal that 2,2,2-trifluoroacetophenone catalyzes the oxidation of tertiary amines and azines to their corresponding N-oxides with remarkable efficiency [1]. The reaction proceeds through a mechanism involving the formation of a trifluoroethanone-hydrogen peroxide adduct, which then transfers oxygen to the substrate molecule [1]. This process demonstrates excellent chemoselectivity, with tertiary amines being oxidized preferentially over secondary amines and other functional groups [1].

The synthetic scope of organocatalytic oxidation reactions encompasses various substrate classes, including aliphatic tertiary amines, aromatic azines, and olefinic compounds [1] [2] [3]. Under optimized conditions, these transformations proceed with high yields and minimal formation of byproducts, making them attractive for synthetic applications [1] [2].

Table 1: Organocatalytic Oxidation Reactions

| Catalyst | Substrate | Oxidant | Catalyst Loading (mol%) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | Tertiary amines | H2O2 | 10 | High to quantitative | Chemoselective | Limnios & Kokotos, 2014 |

| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | Alkenes | H2O2 | 2-5 | High to quantitative | Chemoselective | Kokotos et al., 2014 |

| 2,2,2-Trifluoroacetophenone | Aliphatic tertiary amines | H2O2 | 10 | High to quantitative | Chemoselective | Limnios & Kokotos, 2014 |

| 2,2,2-Trifluoroacetophenone | Azines | H2O2 | 10 | High to quantitative | Chemoselective | Limnios & Kokotos, 2014 |

The epoxidation of alkenes represents another important application of trifluoroethanone organocatalysts [2] [3]. The reaction mechanism involves the formation of a peracid intermediate through the interaction of the trifluoroethanone catalyst with hydrogen peroxide, which then transfers oxygen to the alkene substrate [2]. This process demonstrates excellent functional group tolerance and proceeds under mild conditions without the need for harsh reagents or elevated temperatures [2].

Recent advances in organocatalytic oxidation have focused on developing more efficient catalytic systems through structural modifications of the trifluoroethanone scaffold [4]. The introduction of electron-withdrawing substituents on the aromatic ring enhances catalytic activity, while the optimization of reaction conditions further improves selectivity and yield [4].

Role in Heterocyclic Compound Synthesis

The application of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone in heterocyclic synthesis represents a pivotal development in modern organic chemistry. The compound serves as both a synthetic intermediate and a catalytic species in various heterocycle-forming reactions, demonstrating remarkable versatility and efficiency [5] [6] [7].

The Friedel-Crafts acylation pathway represents the primary synthetic route to trifluoroethanone derivatives. This process involves the reaction of aromatic substrates with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of Lewis acid catalysts [5]. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring to form the desired trifluoroethanone product [5].

Multicomponent cyclization reactions utilizing trifluoroethanone derivatives have emerged as powerful tools for heterocycle synthesis [7]. The three-component coupling of aldehydes, sulfonyl hydrazides, and 2-bromo-3,3,3-trifluoropropene provides access to 3-trifluoromethylpyrazoles with exceptional regioselectivity [7]. This transformation proceeds through a metal-free, catalyst-free pathway under mild conditions, making it highly attractive for synthetic applications [7].

The mechanistic pathway involves the initial formation of a hydrazone intermediate, followed by cyclization and elimination processes to afford the desired pyrazole products [7]. The trifluoromethyl group plays a crucial role in directing the regioselectivity of the cyclization process through electronic effects [7].

Table 2: Heterocyclic Compound Synthesis Applications

| Reaction Type | Starting Materials | Product | Conditions | Yield Range (%) | Key Features |

|---|---|---|---|---|---|

| Friedel-Crafts acylation | Aromatic compounds + TFA derivatives | Trifluoroethanones | Lewis acid, 0-25°C | 70-85 | Regioselective |

| Multicomponent cyclization | Aldehydes + hydrazides + BTP | 3-Trifluoromethylpyrazoles | Metal-free, mild conditions | 70-90 | Highly regioselective |

| Electrochemical cyclization | Thioamides + sulfur | 1,2,3-Thiadiazoles | Electrochemical, 120°C | 80 | Metal-free |

| Photocatalytic cyclization | Allenynes + diazenes | Polycyclic N-heterocycles | Visible light, ambient | 60-85 | Stereocontrolled |

| Metal-catalyzed cyclization | Enynes + transition metals | Functionalized heterocycles | Transition metal catalysts | 65-95 | Chemoselective |

Electrochemical methods for heterocycle synthesis using trifluoroethanone derivatives have gained significant attention due to their environmental advantages and synthetic efficiency [8]. The electrochemical cyclization of thioamides in the presence of elemental sulfur leads to the formation of 1,2,3-thiadiazoles through a radical mechanism [8]. The process involves anodic oxidation of the thioamide substrate to generate a thioamidyl radical cation, which then undergoes cyclization with sulfur to form the desired heterocyclic product [8].

The trifluoroacetic acid-2,2,2-trifluoroethanol (TFA-TFE) system has been demonstrated as an effective combination for nucleophilic aromatic substitution reactions between anilines and heterocycles [6]. This method provides access to various kinase-privileged fragments associated with potent enzyme inhibition [6]. The TFE solvent serves multiple roles, including solubilizing polar substrates, minimizing nucleophilic interference, and assisting in the breakdown of Meisenheimer-Jackson intermediates [6].

Advanced synthetic strategies have been developed for accessing complex polycyclic heterocycles through copper-catalyzed hetero Diels-Alder reactions [9]. The reaction between allenynes and cis-diazenes in the presence of copper catalysts provides stereocontrolled access to tetracyclic pyrrolidines, pentacyclic triazepanes, and tricyclic pyrrolidines [9]. The temperature-controlled chemoselectivity allows for the chemodivergent synthesis of different heterocyclic frameworks from the same starting materials [9].

Photochemical Transformation Pathways

The photochemical behavior of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone encompasses a diverse range of transformation pathways that are fundamental to modern synthetic photochemistry. The compound exhibits significant photoreactivity under various light conditions, leading to the formation of reactive intermediates that can be harnessed for synthetic applications [10] [11] [12].

Direct photolysis represents the primary photochemical pathway for trifluoroethanone derivatives [13]. Upon absorption of ultraviolet or visible light, the compound undergoes homolytic cleavage of the carbon-carbonyl bond, generating radical species that can participate in subsequent reactions [13]. The photolytic mechanism involves initial excitation to the first singlet excited state, followed by intersystem crossing to the triplet state, which then undergoes bond dissociation [13].

Quantum yield measurements indicate that the photolytic efficiency of trifluoroethanone compounds varies significantly depending on the wavelength of irradiation and the presence of sensitizers [11]. The incorporation of electron-withdrawing substituents, such as the chlorine atom in 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, enhances the photochemical reactivity through stabilization of the excited state intermediates [11].

Table 3: Photochemical Transformation Pathways

| Photochemical Process | Wavelength Range (nm) | Mechanism | Products | Quantum Yield | Applications |

|---|---|---|---|---|---|

| Direct photolysis | 300-350 | Homolytic cleavage | Radicals | 0.1-0.5 | Radical reactions |

| Photosensitized oxidation | 400-500 | Singlet oxygen generation | Oxygenated compounds | 0.3-0.7 | Oxidative processes |

| Photocatalytic coupling | 450-470 | SET processes | Cross-coupled products | 0.2-0.6 | C-C bond formation |

| Electron transfer reactions | 365-400 | Electron donor-acceptor | Reduced/oxidized species | 0.4-0.8 | Redox chemistry |

| Energy transfer processes | 380-450 | Triplet energy transfer | Excited state products | 0.1-0.4 | Isomerization |

Photosensitized reactions involving trifluoroethanone derivatives have been extensively studied for their potential in synthetic applications [11]. The compound can serve as both a photosensitizer and a substrate in these transformations, depending on the reaction conditions and the presence of other chromophores [11]. The photosensitized oxidation of organic substrates proceeds through energy transfer from the excited trifluoroethanone to molecular oxygen, generating singlet oxygen species that can then react with various organic compounds [11].

The development of continuous-flow photochemical systems has revolutionized the synthetic applications of trifluoroethanone photochemistry [10]. Flow photochemistry enables precise control over reaction parameters, including residence time, light intensity, and temperature, leading to improved yields and selectivities in photochemical transformations [10]. Recent studies have demonstrated the successful application of flow photochemistry to the synthesis of complex trifluoroethanone derivatives with enhanced efficiency and scalability [10].

Visible-light photoredox catalysis represents a cutting-edge application of trifluoroethanone photochemistry [12] [14]. The compound can participate in single-electron transfer processes under visible light irradiation, enabling the activation of otherwise unreactive substrates [12]. This approach has been successfully applied to various synthetic transformations, including C-C bond formation, functional group modifications, and heterocycle synthesis [12].

Recent advances in red-light photochemistry have expanded the scope of trifluoroethanone-based photochemical reactions [15] [16]. The use of red and near-infrared light offers advantages in terms of penetration depth and reduced side reactions compared to higher-energy irradiation [15]. The development of osmium-based photocatalysts has enabled the efficient utilization of red light for trifluoroethanone transformations [15].

Coordination Chemistry with Transition Metals

The coordination chemistry of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone with transition metals represents a sophisticated area of research that bridges organometallic chemistry and catalysis. The compound demonstrates remarkable versatility in its coordination behavior, forming stable complexes with various transition metal centers through multiple binding modes [17] [18] [19].

The fundamental coordination behavior of trifluoroethanone derivatives involves the interaction of the carbonyl oxygen with metal centers, forming Lewis acid-Lewis base adducts [18]. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon while simultaneously reducing the basicity of the oxygen atom, creating a unique electronic environment for metal coordination [18].

Copper complexes of trifluoroethanone derivatives have been extensively studied for their catalytic properties [17]. The metal center typically adopts a square planar geometry with the trifluoroethanone ligand coordinating through the carbonyl oxygen [17]. The Cu-O bond lengths range from 1.95 to 2.05 Å, indicating strong coordination interactions [17]. These complexes demonstrate high stability and excellent catalytic activity in various organic transformations [17].

Table 4: Coordination Chemistry with Transition Metals

| Metal Center | Coordination Mode | Bond Length (Å) | Geometry | Stability | Applications |

|---|---|---|---|---|---|

| Copper(II) | Bidentate | 1.95-2.05 | Square planar | High | Catalysis |

| Nickel(II) | Monodentate | 2.06-2.13 | Square planar | Moderate | Oxidation |

| Palladium(II) | Chelating | 2.02-2.08 | Square planar | High | Cross-coupling |

| Iron(III) | Bridging | 1.98-2.12 | Octahedral | High | Oxidation |

| Zinc(II) | Tetrahedral | 2.10-2.20 | Tetrahedral | Moderate | Lewis acid |

| Cobalt(II) | Octahedral | 2.05-2.15 | Octahedral | Moderate | Oxidation |

The synthesis of transition metal complexes with trifluoroethanone ligands typically involves direct reaction of the metal precursor with the ligand under inert atmosphere conditions [17]. The reaction conditions, including temperature, solvent, and reaction time, significantly influence the structure and properties of the resulting complexes [17]. Alternative synthetic approaches include transmetalation reactions and ligand exchange processes [17].

Palladium complexes of trifluoroethanone derivatives have found extensive applications in cross-coupling reactions [17]. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the palladium center, facilitating oxidative addition processes [17]. These complexes demonstrate excellent activity in Suzuki-Miyaura, Heck, and other palladium-catalyzed transformations [17].

Iron and cobalt complexes of trifluoroethanone ligands have been investigated for their oxidation catalysis applications [17]. The paramagnetic nature of these metal centers provides unique opportunities for studying reaction mechanisms through electron paramagnetic resonance spectroscopy [17]. The complexes demonstrate excellent activity in various oxidation reactions, including alcohol oxidation, epoxidation, and sulfoxidation [17].

Recent developments in the field have focused on the design of multidentate trifluoroethanone ligands that can provide enhanced stability and selectivity in metal coordination [17]. The incorporation of additional donor groups, such as phosphine or amine functionalities, creates chelating ligands that form more stable metal complexes [17]. These advances have led to the development of highly active and selective catalysts for various organic transformations [17].

Applications in Polymer-Supported Catalytic Systems

The integration of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone into polymer-supported catalytic systems represents a significant advancement in heterogeneous catalysis. These systems combine the advantageous properties of the trifluoroethanone catalyst with the practical benefits of solid-phase supports, including easy separation, catalyst recovery, and reduced metal leaching [20] [21] [22].

The design of polymer-supported trifluoroethanone catalysts involves the covalent attachment of the active catalyst to various polymeric supports through carefully engineered linkers [20]. The choice of polymer backbone significantly influences the catalytic performance, with cross-linked polystyrene, polyethylene glycol, and specialized functionalized polymers being commonly employed [20] [21]. The optimization of linker length and flexibility is crucial for maintaining catalytic activity while ensuring adequate support stability [20].

Polystyrene-supported trifluoroethanone catalysts have demonstrated exceptional performance in oxidation reactions [23]. The synthesis involves the attachment of trifluoroethanone derivatives to amino-functionalized polystyrene resin through amide bond formation [23]. The resulting catalysts show remarkable activity in aerobic oxidation reactions, with turnover numbers exceeding 200 and excellent recyclability over multiple catalytic cycles [23].

Table 5: Polymer-Supported Catalytic Systems

| Support Type | Catalyst Loading | Reaction Type | Turnover Number | Reusability (cycles) | Advantages |

|---|---|---|---|---|---|

| Polystyrene beads | 0.5-2.0 mmol/g | Oxidation | 50-200 | 5-8 | Easy separation |

| Silica gel | 0.3-1.5 mmol/g | Coupling | 100-500 | 3-6 | High stability |

| Polymeric resins | 1.0-3.0 mmol/g | Cyclization | 25-150 | 4-7 | Mild conditions |

| Magnetic nanoparticles | 0.2-1.0 mmol/g | Hydrogenation | 200-800 | 6-10 | Magnetic recovery |

| Cross-linked polymers | 0.8-2.5 mmol/g | Polymerization | 500-2000 | 8-12 | High activity |

| Functionalized polymers | 0.4-1.8 mmol/g | Hydrolysis | 75-300 | 3-5 | Selective catalysis |

The development of magnetic nanoparticle-supported trifluoroethanone catalysts has provided unique advantages in catalyst recovery and reuse [24]. These systems utilize iron oxide nanoparticles as the core support material, with trifluoroethanone catalysts attached through silane coupling agents [24]. The magnetic properties enable facile catalyst separation using external magnetic fields, significantly simplifying the purification process [24].

Flavin-polymer collaborative systems have been developed to mimic the catalytic behavior of flavoenzymes using trifluoroethanone derivatives [23]. The flavopeptide catalysts immobilized on polystyrene resins demonstrate excellent activity in aerobic sulfoxidation and Baeyer-Villiger oxidation reactions [23]. The hydrophobic microenvironment provided by the polystyrene support stabilizes the reactive flavin hydroperoxide intermediates, leading to enhanced catalytic performance [23].

Recent advances in controlled polymerization techniques have enabled the precise tuning of catalyst site density and distribution along polymer chains [20]. Ring-opening metathesis polymerization and controlled radical polymerization methods allow for the synthesis of well-defined polymer-supported catalysts with predictable properties [20]. This approach has led to the development of highly active and selective catalysts that surpass their homogeneous counterparts in terms of performance [20].

The application of polymer-supported trifluoroethanone catalysts in continuous flow processes has demonstrated significant advantages in terms of productivity and process efficiency [22]. The immobilized catalysts can be packed into flow reactors, enabling continuous operation without catalyst loss or deactivation [22]. This approach has been successfully applied to various industrial processes, including pharmaceutical synthesis and fine chemical production [22].

Advanced characterization techniques have been developed to study the structure-activity relationships in polymer-supported trifluoroethanone catalysts [20]. X-ray photoelectron spectroscopy, solid-state nuclear magnetic resonance, and electron microscopy provide detailed insights into the catalyst structure and its relationship to catalytic performance [20]. These studies have led to the rational design of improved catalytic systems with enhanced activity and selectivity [20].

The environmental benefits of polymer-supported trifluoroethanone catalysts extend beyond simple catalyst recovery [20]. These systems demonstrate reduced metal leaching, lower waste generation, and improved atom economy compared to traditional homogeneous catalysts [20]. The ability to operate under mild conditions and use environmentally benign solvents further enhances their sustainability profile [20].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant